molecular formula C13H8ClFOS B6355651 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 834912-59-3

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6355651
M. Wt: 266.72 g/mol
InChI Key: ZWQNTUOKMQAPRG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 2C-F-Thiophene, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a pungent odor and is insoluble in water. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications in scientific research, such as in the study of biochemical processes and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves the condensation of 2-chloro-6-fluorobenzaldehyde with thiophene-2-carbaldehyde, followed by the addition of a propenone group to the resulting product.

Starting Materials
2-chloro-6-fluorobenzaldehyde, thiophene-2-carbaldehyde, propenone, sodium hydroxide, ethanol, wate

Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equiv) and thiophene-2-carbaldehyde (1.0 equiv) in ethanol and add sodium hydroxide (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture and filter the resulting solid product., Step 4: Dissolve the solid product in ethanol and add propenone (1.2 equiv)., Step 5: Heat the reaction mixture at reflux for 6 hours., Step 6: Cool the reaction mixture and filter the resulting solid product., Step 7: Recrystallize the solid product from ethanol and water to obtain (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.

Mechanism Of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with other molecules, such as DNA, in order to modulate the expression of genes.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene are not yet fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs and other compounds, the modulation of gene expression, and the inhibition of protein folding.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in scientific research, such as in the study of biochemical processes and physiological effects. However, one of the main limitations is that its mechanism of action is not yet fully understood, so it is difficult to predict the exact effects it may have on the body.

Future Directions

There are several potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene in scientific research. These include further research into its mechanism of action, its effects on the body, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its use as an inhibitor of enzymes involved in the metabolism of drugs and other compounds is warranted. Finally, further research into its potential applications in the study of gene expression and protein folding is also necessary.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene has been used in a wide range of scientific research applications. It has been used in the study of biochemical processes, such as enzyme kinetics and protein folding. It has also been used in the study of physiological effects, such as the effects of drugs on the body. In addition, it has been used in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFOS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQNTUOKMQAPRG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

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